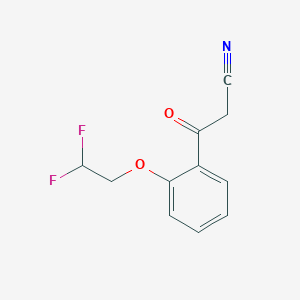

2-(2,2-Difluoroethoxy)benzoylacetonitrile

Description

Contextualization of Fluorinated Organic Scaffolds in Advanced Synthesis

Fluorinated organic scaffolds are integral to the development of advanced materials, pharmaceuticals, and agrochemicals. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule. The 2,2-difluoroethoxy group in the target molecule is a key feature, as the geminal difluoro motif can serve as a bioisostere for other functional groups and impart unique conformational constraints. Research in this area is driven by the need for new building blocks that can be readily incorporated into more complex molecular frameworks.

Significance of the Benzoylacetonitrile (B15868) Moiety as a Synthetic Intermediate

The benzoylacetonitrile core is a versatile and highly valuable synthetic intermediate. researchgate.net Its structure, featuring a reactive methylene (B1212753) group flanked by a benzoyl and a nitrile group, allows for a wide range of chemical transformations. This moiety serves as a precursor for the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and furans, which are prevalent in medicinal chemistry and materials science. The dual reactivity of the benzoylacetonitrile unit makes it a powerful tool for the construction of complex molecular architectures. researchgate.net

Rationale for Dedicated Academic Investigation of 2-(2,2-Difluoroethoxy)benzoylacetonitrile

The dedicated academic investigation of this compound is underpinned by the desire to merge the advantageous properties of both the fluorinated ethoxy group and the benzoylacetonitrile scaffold. The presence of the ortho-difluoroethoxy substituent is anticipated to influence the reactivity of the benzoylacetonitrile core through steric and electronic effects.

A plausible synthetic route to this compound involves a Claisen-type condensation reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This would likely feature the reaction of an ester, such as methyl 2-(2,2-difluoroethoxy)benzoate, with acetonitrile (B52724) in the presence of a strong base. The mechanism involves the deprotonation of acetonitrile to form a nucleophilic anion, which then attacks the carbonyl group of the ester. Subsequent elimination of the alkoxide leaving group would yield the target β-ketonitrile.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9F2NO2 |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

3-[2-(2,2-difluoroethoxy)phenyl]-3-oxopropanenitrile |

InChI |

InChI=1S/C11H9F2NO2/c12-11(13)7-16-10-4-2-1-3-8(10)9(15)5-6-14/h1-4,11H,5,7H2 |

InChI Key |

BAROGDXXWKXBSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)OCC(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Benzoylacetonitrile (B15868) Framework

The benzoylacetonitrile moiety is a key structural feature, and its synthesis can be approached through several methodologies, including palladium-catalyzed reactions, acylation with cyanide sources, and classical condensation reactions.

Palladium-Catalyzed Carbonylation Approaches for Benzoylacetonitrile Derivatives

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the formation of carbonyl compounds. A notable approach for the synthesis of benzoylacetonitrile derivatives is a one-pot, three-component reaction involving an aryl iodide, trimethylsilylacetonitrile, and carbon monoxide. orgsyn.org This method offers good yields and demonstrates a broad substrate scope with high tolerance for various functional groups. orgsyn.org

The reaction typically proceeds in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures and pressures of carbon monoxide. orgsyn.org Interestingly, effective yields can be achieved without the use of additional ligands, which can be economically advantageous. orgsyn.org The presence of a co-catalyst, such as a copper (II) salt, has been shown to enhance the yield of the desired carbonylated product. orgsyn.org

| Aryl Iodide Substrate | Catalyst System | CO Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Pd2(dba)3, ZnF2 | 10 | 80 | - |

| Iodobenzene | Pd2(dba)3, ZnF2, CuBr2 | 10 | 80 | 82 |

| 4-Iodoanisole | Pd2(dba)3, ZnF2, CuBr2 | 10 | 80 | 75 |

| 4-Iodotoluene | Pd2(dba)3, ZnF2, CuBr2 | 10 | 80 | 78 |

Acyl Cyanation and Related Methods

Acyl cyanides are reactive intermediates that can serve as precursors to β-ketonitriles. The synthesis of benzoyl cyanide, a key acyl cyanide, can be achieved through several methods, including the reaction of benzoyl chloride with metal cyanides like copper(I) cyanide or sodium cyanide. google.com The reaction of benzoyl chloride with an alkali cyanide in the presence of a carboxylic acid nitrile and a copper(I) salt at elevated temperatures has been shown to produce benzoyl cyanide in high yields. google.com

Once formed, the acyl cyanide can, in principle, react with a suitable nucleophile derived from acetonitrile (B52724) to form the benzoylacetonitrile structure. This would typically involve the deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the acyl cyanide. However, the high reactivity of acyl cyanides can lead to side reactions, and careful control of reaction conditions is necessary.

Condensation Reactions for β-Ketonitrile Formation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that can be adapted to synthesize β-ketonitriles. google.com A "crossed" or "mixed" Claisen condensation is particularly relevant, where two different esters react. google.comorganic-chemistry.org For the synthesis of a benzoylacetonitrile framework, this would involve the reaction of an ester that cannot form an enolate (e.g., ethyl benzoate) with a nitrile that can (e.g., acetonitrile). nih.gov

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of the nitrile to generate a nucleophilic enolate. google.com This enolate then attacks the carbonyl carbon of the ester. The subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the β-ketonitrile. ustc.edu.cn

Introduction of the 2,2-Difluoroethoxy Group

The introduction of the 2,2-difluoroethoxy moiety onto the aromatic ring is a critical step in the synthesis of the target compound. This is typically achieved through etherification of a phenolic precursor or via electrophilic fluorination strategies.

Etherification Protocols Utilizing 2,2-Difluoroethanol Derivatives

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers. dntb.gov.uaresearchgate.net This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide. dntb.gov.ua In the context of synthesizing 2-(2,2-difluoroethoxy)benzoylacetonitrile, this would involve the O-alkylation of a 2-hydroxybenzoylacetonitrile (B80658) precursor.

The phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide. researchgate.net This phenoxide then reacts with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl bromide, iodide, or a sulfonate ester like 2,2-difluoroethyl tosylate or triflate. The use of sulfonate esters as leaving groups can often enhance the reaction rate. The reaction is typically performed in a polar aprotic solvent.

| Phenolic Precursor | 2,2-Difluoroethylating Agent | Base | Solvent |

|---|---|---|---|

| 2-Hydroxybenzoylacetonitrile | 2,2-Difluoroethyl bromide | K2CO3 | DMF |

| 2-Hydroxybenzoylacetonitrile | 2,2-Difluoroethyl iodide | NaH | THF |

| 2-Hydroxybenzoylacetonitrile | 2,2-Difluoroethyl tosylate | Cs2CO3 | Acetonitrile |

Electrophilic Fluorination Strategies for O-Difluoroalkylation

An alternative approach to installing the 2,2-difluoroethoxy group involves the difluoromethylation of a precursor alcohol. While direct electrophilic difluoroethoxylation is less common, strategies for the O-difluoromethylation of phenols are well-established and provide a conceptual basis. These methods often utilize a difluorocarbene precursor. google.comresearchgate.net For instance, the thermal decomposition of sodium chlorodifluoroacetate can generate difluorocarbene, which is then trapped by a phenoxide nucleophile. researchgate.net

Another strategy involves the use of electrophilic difluoromethylating reagents. nih.gov While these methods typically install a -OCF₂H group, analogous strategies could potentially be developed for the introduction of a -OCH₂CF₂H group. This might involve a multi-step sequence, such as the initial introduction of a functional group that can be subsequently converted to the 2,2-difluoroethoxy moiety.

Nucleophilic Difluoromethylation and Subsequent Transformations

The synthesis of this compound involves the introduction of a difluoroethoxy group onto a precursor molecule. This is typically achieved not through direct nucleophilic difluoromethylation of the benzoylacetonitrile core, but rather through a nucleophilic substitution reaction where a phenoxide acts as the nucleophile. The key transformation is an O-alkylation reaction utilizing an electrophilic reagent containing the 2,2-difluoroethyl moiety.

The process begins with the deprotonation of a phenolic precursor, 2-hydroxybenzoylacetonitrile, using a suitable base. This generates a phenoxide ion, which is a potent nucleophile. The nucleophilic oxygen atom of the phenoxide then attacks the electrophilic carbon of a 2,2-difluoroethylating agent. This agent must contain a good leaving group to facilitate the substitution reaction. Common examples of such agents include 2,2-difluoroethyl triflate (F₂CHCH₂OTf), 2,2-difluoroethyl tosylate (F₂CHCH₂OTs), or 1-bromo-2,2-difluoroethane (F₂CHCH₂Br).

The reaction mechanism is a classic Williamson ether synthesis. The electron-rich phenoxide attacks the electron-deficient methylene (B1212753) carbon (CH₂) adjacent to the leaving group. The transition state involves the simultaneous formation of the C-O ether bond and the cleavage of the carbon-leaving group bond. The presence of the two fluorine atoms on the adjacent carbon increases the electrophilicity of the reaction center, though it can also introduce steric hindrance.

Table 1: Electrophilic Reagents for Introduction of the 2,2-Difluoroethoxy Group

| Reagent Name | Chemical Formula | Leaving Group | Reactivity |

|---|---|---|---|

| 2,2-Difluoroethyl triflate | CF₂HCH₂OTf | Triflate (⁻OTf) | High |

| 2,2-Difluoroethyl tosylate | CF₂HCH₂OTs | Tosylate (⁻OTs) | Moderate-High |

Multi-Step Synthetic Sequences for this compound

A plausible multi-step synthetic route to this compound starts from readily available precursors and proceeds through the key intermediate, 2-hydroxybenzoylacetonitrile.

Step 1: Synthesis of the Benzoylacetonitrile Core The foundational benzoylacetonitrile structure can be synthesized via a Claisen-type condensation reaction. bohrium.comchemicalbook.com A common method involves the reaction of a benzoic acid ester with acetonitrile in the presence of a strong base. For the synthesis of the required precursor, 2-hydroxybenzoylacetonitrile, a protected derivative of salicylic (B10762653) acid, such as ethyl 2-acetoxybenzoate, is used to prevent the acidic phenolic proton from interfering with the base-mediated condensation.

The reaction involves the deprotonation of acetonitrile by a strong base like sodium ethoxide or potassium tert-butoxide to form a nucleophilic carbanion. chemicalbook.com This carbanion then attacks the carbonyl carbon of the ester. Subsequent elimination of the ethoxide group and acidic workup yields the β-ketonitrile. The protecting acetyl group can then be removed via hydrolysis to afford 2-hydroxybenzoylacetonitrile.

Step 2: O-Alkylation to form this compound The final step is the selective O-alkylation of the phenolic hydroxyl group of 2-hydroxybenzoylacetonitrile. The phenol (B47542) is first treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This deprotonation generates the corresponding phenoxide in situ. The electrophilic difluoroethylating agent, such as 1-bromo-2,2-difluoroethane, is then added to the reaction mixture. The nucleophilic phenoxide displaces the bromide leaving group, forming the desired ether linkage and yielding the final product, this compound.

Table 2: Proposed Multi-Step Synthesis Overview

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1a | Ethyl 2-acetoxybenzoate, Acetonitrile | 1. Sodium ethoxide (NaOEt), THF, Reflux2. HCl (aq) | 2-Acetoxybenzoylacetonitrile |

| 1b | 2-Acetoxybenzoylacetonitrile | NaOH (aq), then HCl (aq) | 2-Hydroxybenzoylacetonitrile |

Chemo- and Regioselectivity in Synthetic Transformations

The synthesis of this compound presents a significant challenge in selectivity due to the presence of multiple nucleophilic sites in the key intermediate, 2-hydroxybenzoylacetonitrile. This molecule is an ambident nucleophile, containing a phenolic oxygen, an enolizable ketone, and an acidic α-carbon situated between the carbonyl and nitrile groups.

Regioselectivity: O-Alkylation vs. C-Alkylation The primary regiochemical issue is directing the alkylation to the phenolic oxygen (O-alkylation) rather than the α-carbon (C-alkylation). The outcome of this competition is influenced by several factors, including the choice of base, solvent, counterion, and the nature of the electrophile.

Base and Solvent System: To favor O-alkylation, conditions that promote the formation of a "softer" nucleophile are generally preferred. Using a relatively weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone (B3395972) typically favors O-alkylation. nih.gov Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can increase the propensity for C-alkylation by generating a more reactive carbanion at the α-position.

Counterion: The nature of the cation associated with the phenoxide can influence the reaction site. Potassium ions (K⁺) are known to coordinate less tightly with the oxygen compared to smaller ions like lithium (Li⁺), leaving the oxygen more available for nucleophilic attack and thus favoring O-alkylation.

Electrophile: Hard and soft acid-base (HSAB) theory can be applied. The phenolic oxygen is a "harder" nucleophilic center than the α-carbon. While not a definitive predictor, this suggests that reacting with a suitable electrophile under the right conditions can favor O-alkylation.

Chemoselectivity Chemoselectivity in this context primarily refers to the selective alkylation of the phenolic hydroxyl group over the enolate oxygen of the β-ketonitrile system. Under the basic conditions used for the alkylation, the β-dicarbonyl moiety exists in equilibrium with its enolate form. However, alkylation on the phenolic oxygen is generally more thermodynamically favorable, leading to the more stable aromatic ether product. The conditions chosen to promote regioselective O-alkylation (e.g., K₂CO₃ in DMF) are also effective in ensuring the desired chemoselectivity, leading predominantly to the formation of this compound. nih.gov

Table 3: Factors Influencing Regioselectivity of Alkylation

| Factor | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |

|---|---|---|---|

| Base | Weak (e.g., K₂CO₃, Cs₂CO₃) | Strong (e.g., NaH, LDA) | Strong bases fully deprotonate the α-carbon, increasing its nucleophilicity. |

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Aprotic (e.g., THF) | Polar solvents can solvate the cation, freeing the oxygen anion for reaction. |

| Counterion | Large (e.g., K⁺, Cs⁺) | Small (e.g., Li⁺) | Larger cations coordinate less tightly with the phenoxide oxygen. |

Reactivity Profiles and Mechanistic Investigations

Reactions Involving the Active Methylene (B1212753) Group of the Acetonitrile (B52724) Moiety

The methylene group positioned between the benzoyl and cyano groups exhibits significant acidity due to the electron-withdrawing nature of both adjacent functionalities. This "active methylene" character is central to many of the compound's characteristic reactions.

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds. sigmaaldrich.combhu.ac.insciensage.info In this reaction, the deprotonated 2-(2,2-Difluoroethoxy)benzoylacetonitrile acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This is typically carried out in the presence of a weak base, such as an amine, which facilitates the formation of the carbanion. The initial addition product readily undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com

The general mechanism involves the base-catalyzed formation of a resonance-stabilized carbanion from this compound. This carbanion then adds to the carbonyl compound, forming an alkoxide intermediate. Subsequent protonation and elimination of a water molecule lead to the final condensed product. The reaction is a powerful tool for carbon-carbon bond formation. bhu.ac.insciensage.info

A variety of catalysts can be employed to promote the Knoevenagel condensation, with the choice often influencing reaction rates and yields. The following table provides a comparative overview of different catalytic systems that could be applied to this transformation.

| Catalyst System | Typical Reaction Conditions | Expected Outcome with this compound |

| Piperidine/Acetic Acid | Reflux in a suitable solvent (e.g., toluene, ethanol) | Formation of the corresponding α,β-unsaturated benzoylacetonitrile (B15868) derivative. |

| Ammonium Acetate | Solvent-free or in a high-boiling solvent | An environmentally benign option, often leading to high yields of the condensed product. |

| Lewis Acids (e.g., TiCl₄, ZnCl₂) | Aprotic solvent at low to ambient temperature | Can enhance the electrophilicity of the carbonyl partner, potentially leading to faster reactions. |

The carbanion generated from this compound can also participate in Michael addition reactions, a conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents. wikipedia.orgmasterorganicchemistry.com

The mechanism commences with the base-catalyzed deprotonation of the active methylene group. The resulting nucleophile then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and an enolate intermediate. masterorganicchemistry.com This enolate is subsequently protonated to yield the final Michael adduct.

The products of Michael additions involving this compound are often valuable precursors for subsequent cyclization reactions. For instance, intramolecular condensation or addition reactions can lead to the formation of cyclic and heterocyclic systems.

While less common than reactions involving the nucleophilic carbanion, the active methylene group can, under certain conditions, undergo electrophilic substitution. This typically requires prior deprotonation to form the enolate, which then reacts with an electrophile. Examples of such reactions could include alkylation or acylation at the α-position.

Reactions at the Benzoyl Carbonyl Center

The carbonyl group of the benzoyl moiety is an electrophilic center and can be targeted by various nucleophiles. However, the reactivity of this carbonyl is modulated by the presence of the adjacent electron-withdrawing groups. Reactions at this center often compete with those at the active methylene group. Potential transformations include reduction of the carbonyl to a secondary alcohol using reducing agents like sodium borohydride, or addition of organometallic reagents.

Reactivity of the Aryl Ring System

The benzene (B151609) ring, substituted with the 2,2-difluoroethoxy group, can undergo electrophilic aromatic substitution. The difluoroethoxy group is generally considered to be an ortho-, para-directing deactivator due to the opposing inductive and resonance effects of the oxygen and fluorine atoms. Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to occur primarily at the positions ortho and para to the ether linkage, albeit at a slower rate compared to unsubstituted benzene.

Influence of the 2,2-Difluoroethoxy Moiety on Reaction Kinetics and Thermodynamics

The 2,2-difluoroethoxy substituent exerts a significant electronic influence on the reactivity of the entire molecule. The strong electron-withdrawing nature of the two fluorine atoms, transmitted through the ethoxy linkage, has several consequences:

Increased Acidity of the Active Methylene Group: The inductive effect of the difluoromethyl group enhances the acidity of the methylene protons, facilitating the formation of the carbanion required for Knoevenagel and Michael reactions. This can lead to faster reaction rates under basic conditions.

Modulation of Carbonyl Reactivity: The electron-withdrawing effect deactivates the benzoyl carbonyl towards nucleophilic attack to some extent, as it reduces the partial positive charge on the carbonyl carbon.

Influence on Aryl Ring Substitution: As mentioned, the group deactivates the aromatic ring towards electrophilic substitution, impacting the kinetics of such reactions.

From a thermodynamic perspective, the stability of intermediates and products will also be affected by the difluoroethoxy group. For instance, the resonance stabilization of the carbanion formed at the active methylene position is a key thermodynamic driving force for its reactions. rsc.orgnih.gov

The following table summarizes the anticipated effects of the 2,2-difluoroethoxy group on the kinetics and thermodynamics of key reactions.

| Reaction Type | Influence on Kinetics | Influence on Thermodynamics |

| Knoevenagel Condensation | Likely rate enhancement due to increased acidity of the active methylene group. | The stability of the resulting conjugated system is a major thermodynamic driver. |

| Michael Addition | Expected to proceed readily due to the ease of carbanion formation. | Formation of a stable C-C bond provides a strong thermodynamic driving force. |

| Electrophilic Aromatic Substitution | Slower reaction rates compared to benzene due to the deactivating nature of the substituent. | The thermodynamic stability of the substituted product will depend on the nature and position of the incoming electrophile. |

Electronic Effects on Reaction Centers

The electronic character of this compound is complex, with both electron-donating and electron-withdrawing effects operating simultaneously. The 2,2-difluoroethoxy group, in particular, plays a pivotal role in modulating the electron density across the molecule.

The two fluorine atoms on the ethoxy substituent exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. numberanalytics.comresearchgate.net This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzoylacetonitrile. This deactivating influence is a general characteristic of fluorinated aromatic compounds. numberanalytics.com

The benzoyl and acetonitrile groups are both strongly electron-withdrawing. The carbonyl group of the benzoyl moiety and the cyano group of the acetonitrile function withdraw electron density from the aromatic ring through both inductive and resonance effects, further deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position. libretexts.org

The interplay of these electronic effects results in a nuanced reactivity profile. The primary reaction centers are the carbonyl carbon, which is susceptible to nucleophilic attack, and the α-carbon of the acetonitrile group, which is acidic and can be deprotonated to form a nucleophilic enolate. The electronic nature of the substituents significantly influences the reactivity of these centers. For instance, the electron-withdrawing nature of the 2-(2,2-difluoroethoxy)benzoyl moiety would be expected to increase the acidity of the α-proton compared to a simple alkyl cyanide.

Table 1: Predicted Electronic Effects of Substituents on the Aromatic Ring of this compound

| Substituent Group | Inductive Effect (-I/+I) | Resonance Effect (+R/-R) | Overall Effect on Ring |

| 2,2-Difluoroethoxy | Strong -I | Weak +R | Deactivating |

| Benzoyl | Strong -I | Strong -R | Deactivating |

| Acetonitrile | Strong -I | Strong -R | Deactivating |

Note: This table is based on established principles of electronic effects in organic chemistry and serves for illustrative purposes.

Steric Hindrance and Conformational Control of Reactivity

The presence of the 2,2-difluoroethoxy group at the ortho position introduces significant steric bulk around the benzoyl group. quora.comwikipedia.org This steric hindrance can impede the approach of reagents to the carbonyl center and the adjacent aromatic positions. libretexts.org

A major consequence of this ortho-substitution is the potential for conformational restriction. To minimize steric strain between the 2,2-difluoroethoxy group and the carbonyl oxygen, the benzoyl moiety is likely to be twisted out of the plane of the aromatic ring. wikipedia.org This dihedral angle would disrupt the π-conjugation between the carbonyl group and the aromatic system. Such a disruption in planarity has a direct impact on the electronic properties and reactivity of the molecule. For example, reduced conjugation would decrease the delocalization of the positive charge on the carbonyl carbon, potentially affecting its electrophilicity.

The conformation of the 2,2-difluoroethoxy group itself can also influence reactivity. Rotation around the Ar-O and O-CH2 bonds may lead to different spatial arrangements of the fluorine atoms relative to the rest of the molecule, which could have subtle effects on intramolecular interactions and the accessibility of nearby reaction sites.

Table 2: Estimated Torsional Angles and Their Predicted Impact on Reactivity

| Conformation | Dihedral Angle (Ar-C=O) | Predicted Impact on Conjugation | Predicted Effect on Reactivity |

| Planar | ~0° | Maximum | High (Hypothetical - Unlikely due to steric clash) |

| Twisted | 30-60° | Reduced | Moderate - Reduced electrophilicity of carbonyl |

| Perpendicular | ~90° | Minimal | Low - Significantly reduced electrophilicity |

Note: The torsional angles are estimates based on related ortho-substituted benzophenone (B1666685) systems and are for illustrative purposes.

Detailed Mechanistic Elucidation of Key Transformations

For instance, in a base-catalyzed cyclization reaction, the first step would involve the deprotonation of the α-carbon to the cyano group by a base (B:). This step is facilitated by the electron-withdrawing nature of both the adjacent cyano and benzoyl groups. The resulting enolate is a potent nucleophile.

Step 1: Enolate Formation

The steric hindrance from the ortho-2,2-difluoroethoxy group would likely play a significant role in the subsequent steps. If the enolate participates in an intramolecular cyclization, the bulky ortho group could influence the regioselectivity and stereoselectivity of the ring closure by favoring certain transition states over others.

In an intermolecular reaction, for example with an electrophile, the steric bulk would hinder the approach to the enolate from the face of the molecule occupied by the ortho substituent, potentially leading to a high degree of facial selectivity in the attack.

The twisted conformation of the benzoyl group, as discussed in section 3.4.2, would also have mechanistic implications. The reduced conjugation could alter the electronic communication between the aromatic ring and the reacting centers, potentially influencing the rates of reactions where this communication is important for stabilizing intermediates or transition states.

Further computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for elucidating the precise mechanistic pathways. ufms.br Such studies could map the potential energy surfaces for key reactions, identify transition states, and quantify the energetic barriers, thus providing a deeper understanding of how the electronic and steric effects of the 2,2-difluoroethoxy group control the reactivity of this complex molecule.

Applications As a Versatile Building Block in Complex Chemical Syntheses

Role in the Synthesis of Novel Heterocyclic Systems

The 1,3-dicarbonyl-like structure of benzoylacetonitriles makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various nucleophiles. eurekaselect.comresearchgate.net The presence of the 2-(2,2-difluoroethoxy) substituent introduces fluorine into the target heterocycles, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Benzoylacetonitriles are well-established precursors for pyridine (B92270) synthesis. researchgate.netresearchgate.net Various synthetic strategies, such as the Guareschi-Thorpe condensation, can be employed. In a typical reaction, 2-(2,2-Difluoroethoxy)benzoylacetonitrile would react with an active methylene (B1212753) compound (like cyanoacetamide or malononitrile) and a base to construct the polysubstituted pyridine ring. nih.gov The reaction proceeds through a series of condensation, cyclization, and aromatization steps. The resulting pyridine derivatives would bear the 2-(2,2-difluoroethoxy)phenyl group, making them valuable for further chemical exploration and biological screening.

Table 1: Representative Pyridine Synthesis via Guareschi-Thorpe Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Cyanoacetamide | Piperidine, Ethanol, Reflux | 2-Oxo-1,2-dihydropyridine-3-carbonitrile |

| This compound | Malononitrile | Ammonia/Ammonium Acetate | 2-Amino-pyridine-3,5-dicarbonitrile |

| This compound | Ethyl Cyanoacetate | Sodium Ethoxide, Ethanol | 2-Hydroxy-pyridine-3-carboxylate |

This table represents plausible synthetic routes based on established methodologies for analogous benzoylacetonitriles.

The synthesis of pyrimidine (B1678525) derivatives can be achieved by the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea. bu.edu.egnih.gov In this context, this compound can serve as the three-carbon fragment. For instance, reaction with guanidine (B92328) would lead to the formation of a 2-aminopyrimidine (B69317) derivative. The difluoroethoxy substituent would be incorporated into the final pyrimidine structure, potentially imparting desirable physicochemical properties. These reactions are often catalyzed by a base and can proceed in a one-pot fashion. nih.gov

Pyrazoles are commonly synthesized via the Knorr pyrazole (B372694) synthesis or related methods, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govhilarispublisher.com Reacting this compound with hydrazine hydrate (B1144303) would yield a 3-(2-(2,2-difluoroethoxy)phenyl)-1H-pyrazol-5-amine. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen. minia.edu.egresearchgate.net Similarly, other azole systems can be accessed. For example, reaction with hydroxylamine (B1172632) would lead to isoxazole (B147169) derivatives.

Table 2: Synthesis of Azole Derivatives

| Reactant 1 | Reactant 2 | Product Heterocycle |

| This compound | Hydrazine Hydrate | Pyrazole |

| This compound | Phenylhydrazine | N-Phenylpyrazole |

| This compound | Hydroxylamine | Isoxazole |

This table illustrates potential synthetic outcomes based on the known reactivity of β-ketonitriles.

Integration into Polyfunctional Organic Architectures

Beyond simple heterocycle formation, this compound is a building block for more complex, polyfunctional molecules. The nitrile and ketone functionalities can be selectively manipulated. For instance, the ketone can be reduced or converted to other functional groups, while the nitrile can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine. This allows for the sequential construction of intricate molecular scaffolds. The presence of the fluorinated aromatic ring adds another dimension for functionalization, for example, through electrophilic aromatic substitution, although the difluoroethoxy group's directing effects would need to be considered.

Contribution to Advanced Fluoroorganic Chemistry

The introduction of fluorine-containing groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. e-bookshelf.dewiley.com The difluoroethoxy group (-OCHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor and is more metabolically stable than a corresponding methoxy (B1213986) group. researchgate.net By using this compound in synthesis, this valuable moiety is directly incorporated into the target molecules. This approach is often more efficient than attempting to introduce the difluoroethoxy group at a later stage of a synthetic sequence. Research in fluoroorganic chemistry often focuses on developing new reagents and methods for incorporating such fluorinated motifs. researchgate.netpurdue.edu

Design Principle for Structure-Reactivity Relationship Studies of Difluoroethoxy-Substituted Compounds

The systematic study of how a substituent affects the reactivity of a molecule is fundamental to physical organic chemistry. The 2-(2,2-difluoroethoxy) group has distinct electronic and steric properties compared to non-fluorinated analogues like the methoxy or ethoxy group. By comparing the reaction rates and outcomes of this compound with its non-fluorinated counterparts in various reactions (e.g., heterocycle formation), valuable data for structure-reactivity relationship studies can be obtained. nih.gov For example, the electron-withdrawing nature of the difluoroethoxy group can influence the acidity of the methylene protons and the electrophilicity of the carbonyl carbon, thereby affecting reaction kinetics and equilibria. Such studies are crucial for designing molecules with tailored reactivity and properties. nih.gov

Advanced Spectroscopic and Structural Analysis Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Electronic Characterization

A thorough search for advanced or comprehensive NMR studies on 2-(2,2-Difluoroethoxy)benzoylacetonitrile yielded no specific results. While NMR data exists for structurally related compounds such as benzoylacetonitrile (B15868), detailed analysis focusing on the conformational and electronic characterization of the title compound is not present in the accessible literature. chemicalbook.com

High-Resolution 1H, 13C, and 19F NMR Techniques

No publicly archived high-resolution 1H, 13C, or 19F NMR spectra or detailed peak assignments for this compound could be located. Standard database searches did not provide experimental spectra for this specific molecule.

2D NMR Experiments for Connectivity and Stereochemical Assignment

There are no available publications or data deposits detailing 2D NMR experiments, such as COSY, HSQC, or HMBC, for this compound. Consequently, information regarding its specific proton-proton couplings, direct carbon-proton attachments, or long-range carbon-proton correlations is not publicly documented.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no entries for the single-crystal X-ray diffraction structure of this compound. Therefore, definitive data on its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement are not available.

Advanced Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis

No specific, detailed experimental Infrared (IR) or Raman spectra for this compound have been published. While general principles of vibrational spectroscopy can predict characteristic peaks for its functional groups (e.g., nitrile C≡N stretch, carbonyl C=O stretch, C-F stretches), experimentally derived spectra and their detailed analysis for this compound are absent from the literature. nih.govrsc.org

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Elucidation

Detailed studies on the high-resolution mass spectrometry (HRMS) of this compound, including analysis of its precise mass, isotopic pattern, and specific fragmentation pathways under tandem mass spectrometry (MS/MS) conditions, are not available in published research. While general fragmentation patterns for related benzoyl compounds have been studied, a specific elucidation for the title compound has not been documented. nih.govmdpi.com

Due to the lack of available specific data for this compound across all requested analytical methods, the generation of data tables and a detailed discussion of research findings is not possible.

Future Research Directions and Unexplored Synthetic Avenues

Development of Sustainable and Green Synthetic Routes

The synthesis of organofluorine compounds, including 2-(2,2-Difluoroethoxy)benzoylacetonitrile, has traditionally relied on methods that may not align with the principles of green chemistry. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes. This includes the exploration of alternative solvents to replace volatile organic compounds, the use of renewable starting materials, and the design of processes with higher atom economy.

Recent advancements in green fluorine chemistry emphasize the importance of moving away from hazardous fluorinating agents. rsc.org The development of solid-supported reagents or the use of fluorous-phase synthesis could facilitate easier purification and reduce waste generation. Furthermore, energy-efficient methods such as microwave-assisted synthesis and mechanochemistry present promising alternatives to conventional heating, potentially leading to shorter reaction times and reduced energy consumption. nih.gov The overarching goal is to create synthetic pathways that are not only efficient but also minimize their environmental footprint.

A comparative analysis of potential green synthesis parameters is presented in the table below:

| Parameter | Traditional Methods | Potential Green Alternatives |

| Solvents | Chlorinated hydrocarbons, DMF, DMSO | Water, ionic liquids, supercritical CO2, bio-based solvents |

| Reagents | Stoichiometric and often hazardous fluorinating agents | Catalytic fluorinating agents, recyclable reagents |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonication, mechanochemistry |

| Waste | Significant generation of hazardous waste | Reduced waste through higher atom economy and recycling |

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis of this compound holds immense potential for improving selectivity and efficiency. Future research will likely explore a variety of catalytic systems to achieve these goals.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis and could be employed to introduce chirality into derivatives of the target molecule. youtube.comresearchgate.net Chiral organocatalysts could facilitate enantioselective reactions, providing access to optically active compounds with potential applications in medicinal chemistry.

Biocatalysis , utilizing enzymes to carry out chemical transformations, presents a highly selective and environmentally friendly approach. rsc.orgnih.govresearchgate.netchemcopilot.comchemrxiv.org Enzymes could be engineered or screened for their ability to catalyze specific steps in the synthesis of this compound, potentially leading to highly pure products under mild reaction conditions.

| Catalytic Approach | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, enantioselective transformations | Development of chiral catalysts for asymmetric synthesis |

| Photoredox Catalysis | Mild reaction conditions, use of visible light | Design of new photocatalysts and reaction pathways |

| Biocatalysis | High selectivity, environmentally benign | Enzyme screening and engineering for specific reactions |

Exploration of Novel Reactivity Modes for the Difluoroethoxybenzoylacetonitrile Core

The unique electronic properties conferred by the difluoroethoxy group are expected to influence the reactivity of the benzoylacetonitrile (B15868) core, opening up possibilities for novel chemical transformations. The benzoylacetonitrile moiety is a versatile building block known to participate in a variety of reactions, including cyclizations to form heterocyclic compounds such as pyridines and quinolines. youtube.comresearchgate.netchemcopilot.com

Furthermore, the exploration of electrophilic and nucleophilic reactions on the aromatic ring could lead to a diverse range of functionalized derivatives. walshmedicalmedia.comucl.ac.ukmdpi.com Understanding the regioselectivity of these reactions will be crucial for the targeted synthesis of new compounds. Radical reactions also present an intriguing avenue for the functionalization of this molecule, potentially leading to novel carbon-carbon and carbon-heteroatom bond formations. nih.govnih.gov

Potential for Integration into Materials Science Research as a Functional Monomer or Intermediate

The structure of this compound, featuring a reactive nitrile group and an aromatic ring, suggests its potential as a functional monomer or an intermediate in the synthesis of advanced materials. While direct applications in this area are yet to be explored, the inherent properties of the molecule make it a candidate for future investigation.

The nitrile group can participate in polymerization reactions or be chemically transformed into other functional groups suitable for polymer synthesis. The presence of the difluoroethoxy group could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Future research could focus on the synthesis of polymers incorporating this fluorinated building block and the evaluation of their properties. This could open up new possibilities in the development of high-performance plastics, functional coatings, or materials for electronic applications.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Computational chemistry can be used to model the reactivity of the molecule and to design new derivatives with specific desired properties. walshmedicalmedia.comucl.ac.ukbohrium.com In silico screening of virtual libraries of compounds based on the this compound scaffold could help identify promising candidates for various applications before their actual synthesis. researchgate.net

| AI/ML Application | Potential Impact |

| Reaction Prediction | Accurately forecast the products and yields of unknown reactions. mit.edu |

| Synthetic Route Design | Propose novel and efficient synthetic pathways. chemrxiv.orgnih.gov |

| Catalyst Optimization | Identify the optimal catalyst for a given transformation. |

| Property Prediction | Predict the physicochemical and biological properties of new derivatives. nih.gov |

Q & A

Basic: What are common synthetic routes for 2-(2,2-Difluoroethoxy)benzoylacetonitrile?

Answer:

The synthesis of this compound typically involves nucleophilic substitution reactions. A feasible route starts with benzoylacetonitrile derivatives, where the 2,2-difluoroethoxy group is introduced via reaction with 2,2-difluoroethanol under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO. For example, substituting a hydroxyl or halide group on the benzene ring with the difluoroethoxy moiety is a key step .

Key Steps:

- Precursor activation : Use of bases (e.g., K₂CO₃) to deprotonate 2,2-difluoroethanol, generating a nucleophilic alkoxide.

- Reaction conditions : Heating (60–100°C) in anhydrous DMF for 12–24 hours.

- Purification : Column chromatography or recrystallization to isolate the product .

Basic: What are the primary chemical reactions and conditions for modifying this compound?

Answer:

The compound’s reactivity is dominated by:

- Nucleophilic substitution : The difluoroethoxy group can undergo substitution with amines or thiols using NaH/DMF at elevated temperatures .

- Oxidation : Controlled oxidation of the acetonitrile group to carboxylic acids or ketones using KMnO₄ or CrO₃ under acidic conditions .

- Reduction : The nitrile group can be reduced to an amine using LiAlH₄ in anhydrous ether .

Methodological Note: Optimize reaction stoichiometry (1:1.2 molar ratio for substitution) and monitor progress via TLC or HPLC .

Basic: How is this compound characterized in research settings?

Answer:

Standard characterization techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm the difluoroethoxy group (δ ≈ -120 to -130 ppm) and ¹H/¹³C NMR for aromatic and nitrile signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 252.06).

- Infrared (IR) Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-F stretches) .

Advanced: How can researchers optimize reaction yields for introducing the 2,2-difluoroethoxy group?

Answer:

Yield optimization requires:

- Solvent selection : Anhydrous DMF enhances nucleophilicity compared to THF or acetonitrile .

- Catalysis : Adding catalytic KI (10 mol%) accelerates halide displacement in aryl halide precursors .

- Temperature control : Gradual heating (ramp to 80°C over 1 hour) minimizes side reactions like hydrolysis.

Case Study: A 78% yield was achieved using 2-fluorobenzoylacetonitrile, 2,2-difluoroethanol, and K₂CO₃ in DMF at 80°C for 18 hours .

Advanced: What mechanistic insights exist for nucleophilic substitution reactions involving the difluoroethoxy group?

Answer:

The substitution mechanism follows an SNAr (aromatic nucleophilic substitution) pathway due to the electron-withdrawing nature of the fluorine atoms, which activate the ethoxy group for attack. Computational studies suggest:

- Transition state stabilization : Fluorine’s electronegativity lowers the energy barrier for nucleophilic attack.

- Steric effects : Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity compared to smaller amines .

Experimental Validation: Kinetic isotope effects (KIE) and Hammett plots confirm the dominance of electronic over steric factors .

Advanced: How does the 2,2-difluoroethoxy group influence biological interactions in enzyme studies?

Answer:

The fluorine atoms enhance binding affinity to enzymes via:

- Hydrogen-bond interactions : Fluorine’s high electronegativity strengthens weak hydrogen bonds with active-site residues.

- Lipophilicity : The difluoroethoxy group increases membrane permeability, critical for in vitro enzyme inhibition assays .

Example: In kinase inhibition studies, derivatives of this compound showed IC₅₀ values <1 µM due to improved target engagement .

Advanced: How does the reactivity of this compound compare to non-fluorinated analogs?

Answer:

Key differences include:

- Electrophilicity : Fluorination increases the electrophilicity of the benzene ring, accelerating substitution reactions by ~3× compared to methoxy analogs .

- Stability : The difluoroethoxy group resists hydrolysis under acidic conditions (pH 3–5) better than ethoxy groups.

- Biological half-life : Fluorinated derivatives exhibit longer half-lives in metabolic studies due to reduced CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.